Pardaxin 3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFFAFIPKIISSPLFKTLLSAVGSALSSSGEQE |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Pardaxin exhibits promising anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that it triggers caspase-dependent pathways leading to cell death. For instance, in human fibrosarcoma HT-1080 cells, Pardaxin treatment resulted in increased caspase-3/7 activity and elevated levels of reactive oxygen species (ROS), indicating a mechanism that disrupts mitochondrial function and promotes apoptosis .
Case Studies
- Ovarian Cancer : Research indicated that Pardaxin significantly enhances mitophagy and induces apoptosis in ovarian cancer cells (PA-1 and SKOV3). Treatment with Pardaxin at concentrations as low as 5 μM led to substantial increases in apoptotic cell populations, suggesting its potential as a therapeutic agent against ovarian cancer .
- Intratumoral Administration : In vivo studies have shown that intratumoral administration of Pardaxin can inhibit tumor growth and vascularization. Mice treated with Pardaxin demonstrated a significant reduction in tumor size without notable side effects, highlighting its therapeutic potential while maintaining safety profiles .
Antimicrobial Properties
Pardaxin is recognized for its potent antimicrobial activity against various pathogens, including antibiotic-resistant strains like Staphylococcus aureus (MRSA).
Clinical Applications
A study demonstrated that Pardaxin effectively cleared infections in severely infected wounds. Mice treated with Pardaxin exhibited improved wound healing compared to those treated with traditional antibiotics, showcasing its efficacy in enhancing reepithelialization and dermal maturation .
Comparative Efficacy
Mechanistic Insights
Pardaxin's ability to induce apoptosis is linked to its interaction with mitochondrial membranes, leading to mitochondrial fragmentation and ROS production. This process is crucial for its anticancer activities. The peptide's structure allows it to integrate into lipid bilayers, which is essential for its antimicrobial function as well .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pardaxin
Modifications to pardaxin’s structure reveal mechanistic insights and therapeutic trade-offs:
Key Insight : The N-terminal domain is essential for membrane interaction, while the C-terminal helix drives ion channel formation. Modifications reduce potency, underscoring the importance of native structure .
Comparison with Other Antimicrobial Peptides (AMPs)
Pardaxin shares functional similarities with AMPs but differs in mechanism and selectivity:
Key Insight : Pardaxin’s combination of membrane disruption and intrinsic apoptosis pathways enhances its anticancer specificity compared to AMPs like melittin .
Comparative Efficacy in Cancer Models
Key Insight : Pardaxin’s broad-spectrum activity across solid and hematologic cancers is linked to its multi-target mechanisms, unlike AMPs with narrower pathways .
Research Findings and Mechanisms
Apoptosis Induction
- Mitochondrial Pathway : Pardaxin depolarizes mitochondrial membranes, releasing cytochrome c and activating caspases-9/-3 .
- ROS Accumulation : ROS scavengers (e.g., NAC) reduce caspase activation by 50%, confirming ROS as a key mediator .
- ER Stress : Upregulates c-FOS, triggering calcium release and downstream apoptosis .
Synergy with Chemotherapy
- Pardaxin enhances wound healing in MRSA-infected mice while reducing bacterial load, outperforming vancomycin in tissue repair .
In Vivo Efficacy
- Oral Cancer (DMBA Model) : Reduces tumor size via PGE₂ suppression .
Preparation Methods
Methodology
The predominant method for preparing Pardaxin 3 in the laboratory is automated solid-phase peptide synthesis, employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This approach allows for stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.
- Amino Acid Sources: Fmoc-protected amino acids are used as building blocks.
- Synthesis Equipment: Automated peptide synthesizers such as the ABI 431A are commonly employed.
- Sequence Assembly: The peptide sequence of this compound is identical to that isolated from Pardachirus marmoratus, typically synthesized from the N-terminus to the C-terminus.
- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
- Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns.
- Verification of Purity: Purity (>97%) is confirmed by analytical HPLC, amino acid analysis, peptide sequencing, and mass spectrometry.
Experimental Details
- Solvent Systems: Organic solvents such as trifluoroethanol (TFE) and aqueous buffers are used during synthesis and subsequent structural studies.
- Isotopic Labeling: For structural and functional studies, isotopically labeled amino acids (e.g., ^15N-leucine) can be incorporated during synthesis.
- Sample Preparation for Structural Studies: Lyophilized peptides are dissolved in phosphate-buffered saline with detergents like d31-dodecylphosphocholine (DPC) micelles to mimic membrane environments.
Isolation from Natural Sources
Although less common for laboratory-scale studies, this compound can be isolated from the mucous secretions of the Pacific Peacock sole.
- Extraction: Mucous glands are stimulated to secrete pardaxin peptides.
- Purification: The crude secretions undergo chromatographic purification steps including RP-HPLC.
- Yield and Purity: Natural extraction typically yields lower quantities and requires extensive purification to achieve high purity suitable for research.
Comparative Data Table of Preparation Methods
| Aspect | Synthetic Preparation (SPPS) | Natural Extraction |
|---|---|---|
| Source | Chemical synthesis using Fmoc-protected amino acids | Mucous secretions of Pacific Peacock sole |
| Equipment | Automated peptide synthesizer (e.g., ABI 431A) | Extraction and chromatographic purification |
| Purity | >97% after RP-HPLC purification | Variable, requires extensive purification |
| Scalability | High, reproducible batch synthesis | Limited by biological material availability |
| Isotopic Labeling Capability | Yes, allows incorporation of labeled amino acids | Not feasible |
| Structural Consistency | High, sequence-defined | Potential heterogeneity |
| Typical Solvents Used | TFE, aqueous buffers, organic solvents | Aqueous extraction buffers |
Research Findings Related to Preparation
- Aggregation and Solubility: this compound exhibits a high propensity to aggregate in aqueous solutions at neutral pH, which can complicate preparation and handling. Lowering the pH (~4.5) or using membrane-mimicking environments such as DPC micelles improves solubility and stability for structural studies.
- Structural Integrity: Synthetic this compound maintains the biologically relevant bend-helix-bend-helix conformation essential for its membrane activity. This structural fidelity is critical and is achieved through careful synthesis and purification protocols.
- Membrane Mimetic Preparation: For functional and NMR studies, synthetic this compound is prepared in the presence of lipid micelles or multilamellar vesicles, requiring precise peptide-to-lipid ratios and hydration protocols to mimic physiological conditions.
Summary of Preparation Protocol (Example)
- Synthesis:
- Assemble this compound sequence on solid resin using Fmoc chemistry.
- Use automated peptide synthesizer for accuracy and efficiency.
- Cleavage:
- Remove peptide from resin and deprotect side chains using appropriate cleavage cocktail.
- Purification:
- Purify crude peptide by RP-HPLC on a C18 column.
- Confirm purity (>97%) by analytical methods.
- Sample Preparation:
- Dissolve lyophilized peptide in phosphate-buffered saline with 300 mM d31-DPC micelles.
- Adjust pH to ~4.5 to enhance solubility.
- Prepare multilamellar vesicles by drying peptide-lipid mixtures and hydrating with water for membrane studies.
- Storage:
- Store purified peptide samples at -20 °C until use.
Q & A
Q. What molecular mechanisms underlie pardaxin 3’s selective apoptosis induction in cancer cells?
Q. Which experimental models are most validated for studying this compound’s antitumor effects?
Q. How does this compound’s selectivity for cancer cells compare to normal cells?
Advanced Research Questions
Q. How can experimental designs optimize the study of this compound’s ER stress pathways?
Q. What methodologies resolve contradictions in this compound’s systemic toxicity across species?
Q. How can transcriptomic data be leveraged to identify this compound’s off-target effects?
Q. What strategies improve this compound’s stability and bioavailability in vivo?
Methodological Guidance
- Experimental Reproducibility : Adhere to ARRIVE guidelines for animal studies. Document protocols for cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
